molecular formula C18H23NO4S2 B13734124 N,N-Bis((p-tolylsulphonyl)methyl)ethylamine CAS No. 4542-70-5

N,N-Bis((p-tolylsulphonyl)methyl)ethylamine

Cat. No.: B13734124
CAS No.: 4542-70-5
M. Wt: 381.5 g/mol
InChI Key: QUVOXOIEHSGNAH-UHFFFAOYSA-N
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Description

N,N-Bis((p-tolylsulphonyl)methyl)ethylamine is an organic compound with the molecular formula C18H23NO4S2. It is characterized by the presence of two p-tolylsulphonyl groups attached to a central ethylamine structure. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis((p-tolylsulphonyl)methyl)ethylamine typically involves the reaction of p-toluenesulfonyl chloride with ethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is then further reacted with formaldehyde to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the reaction rate and minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis((p-tolylsulphonyl)methyl)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Bis((p-tolylsulphonyl)methyl)ethylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Bis((p-tolylsulphonyl)methyl)ethylamine involves its interaction with various molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites on enzymes and proteins, leading to inhibition of enzyme activity. The compound can also undergo nucleophilic substitution reactions, modifying the structure and function of target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis((p-tolylsulphonyl)methyl)amine
  • N,N-Bis((p-tolylsulphonyl)methyl)propylamine
  • N,N-Bis((p-tolylsulphonyl)methyl)butylamine

Uniqueness

N,N-Bis((p-tolylsulphonyl)methyl)ethylamine is unique due to its specific ethylamine backbone, which imparts distinct chemical properties compared to its analogs. The presence of two p-tolylsulphonyl groups enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

4542-70-5

Molecular Formula

C18H23NO4S2

Molecular Weight

381.5 g/mol

IUPAC Name

N,N-bis[(4-methylphenyl)sulfonylmethyl]ethanamine

InChI

InChI=1S/C18H23NO4S2/c1-4-19(13-24(20,21)17-9-5-15(2)6-10-17)14-25(22,23)18-11-7-16(3)8-12-18/h5-12H,4,13-14H2,1-3H3

InChI Key

QUVOXOIEHSGNAH-UHFFFAOYSA-N

Canonical SMILES

CCN(CS(=O)(=O)C1=CC=C(C=C1)C)CS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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